2-(4-methoxyphenyl)-N'~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}acetohydrazide
Overview
Description
2-(4-methoxyphenyl)-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a piperazine ring, and an indole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}acetohydrazide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
2-(4-methoxyphenyl)-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole moiety, in particular, is known to interact with serotonin receptors, which could explain some of its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-(4-chlorophenyl)aminomethyl-6-methoxyphenol
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}acetohydrazide stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-26-11-13-27(14-12-26)16-28-20-6-4-3-5-19(20)22(23(28)30)25-24-21(29)15-17-7-9-18(31-2)10-8-17/h3-10,30H,11-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUQAGNEPIVGEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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